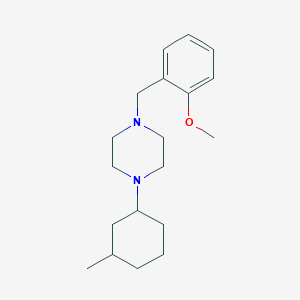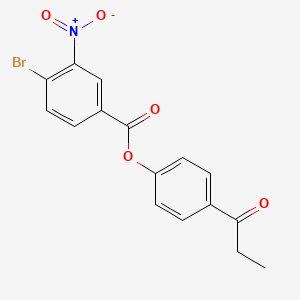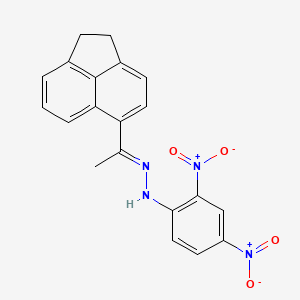
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications. This particular compound features a methoxybenzyl group and a methylcyclohexyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves the reaction of 1-(2-methoxybenzyl)piperazine with 3-methylcyclohexyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The piperazine ring can be reduced to form a more saturated compound.
Substitution: The benzyl and cyclohexyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of more saturated piperazine derivatives.
Substitution: Formation of various substituted benzyl or cyclohexyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxybenzyl group may enhance its binding affinity to certain receptors, while the cyclohexyl group may influence its overall pharmacokinetic properties. The exact pathways and targets involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(2-Methoxybenzyl)piperazine: Lacks the cyclohexyl group, which may result in different pharmacological properties.
4-(3-Methylcyclohexyl)piperazine: Lacks the methoxybenzyl group, which may affect its binding affinity and biological activity.
1-Benzyl-4-(3-methylcyclohexyl)piperazine: Similar structure but without the methoxy group, potentially altering its chemical reactivity and biological effects.
Uniqueness
1-(2-Methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to the presence of both the methoxybenzyl and methylcyclohexyl groups, which may confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a compound of interest for further research and development.
属性
分子式 |
C19H30N2O |
|---|---|
分子量 |
302.5 g/mol |
IUPAC 名称 |
1-[(2-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C19H30N2O/c1-16-6-5-8-18(14-16)21-12-10-20(11-13-21)15-17-7-3-4-9-19(17)22-2/h3-4,7,9,16,18H,5-6,8,10-15H2,1-2H3 |
InChI 键 |
IMJWQTVSBYSWEY-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide](/img/structure/B10886989.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10886995.png)

![1,6-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887009.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10887018.png)

![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]thiophene-2-carbohydrazide](/img/structure/B10887031.png)
![N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine](/img/structure/B10887038.png)

![N-(4-butoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10887048.png)

![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10887064.png)
![1-Cyclohexyl-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10887067.png)
![Methyl 5-[4-(difluoromethoxy)phenyl]-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10887075.png)
